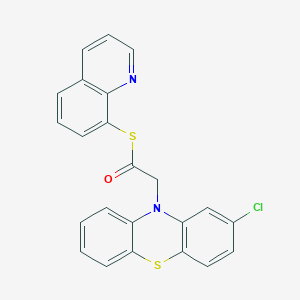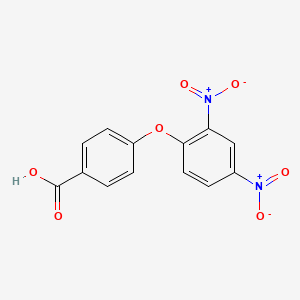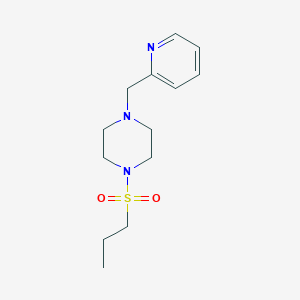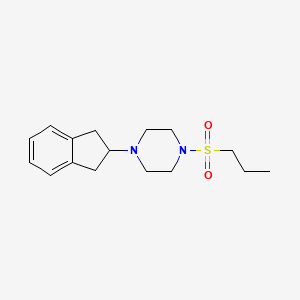
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate is a complex organic compound that combines the structural elements of quinoline and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate typically involves multiple steps. One common route starts with the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to produce the corresponding tetrazole. Further treatment with hydrazine hydrate or hydroxylamine yields 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, hydrazine hydrate.
Major Products
The major products formed from these reactions include tetrazoles, acetimidohydrazides, and hydroxyacetimidamides .
Scientific Research Applications
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate involves its interaction with various molecular targets. For instance, phenothiazine derivatives are known to interact with dopamine receptors, which can lead to antipsychotic effects . Additionally, the compound’s anticancer activity is likely due to its ability to intercalate into DNA and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Uniqueness
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate is unique due to its combination of quinoline and phenothiazine structures, which may confer distinct biological activities and chemical properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C23H15ClN2OS2 |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
S-quinolin-8-yl 2-(2-chlorophenothiazin-10-yl)ethanethioate |
InChI |
InChI=1S/C23H15ClN2OS2/c24-16-10-11-20-18(13-16)26(17-7-1-2-8-19(17)28-20)14-22(27)29-21-9-3-5-15-6-4-12-25-23(15)21/h1-13H,14H2 |
InChI Key |
QVIQLFOZOKTWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CC(=O)SC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10893197.png)
![1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B10893204.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10893206.png)
![2-oxo-2-phenylethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B10893214.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)

![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)


![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)
![N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10893265.png)
![4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile](/img/structure/B10893271.png)
